molecular formula C25H29BrN2O4 B12014548 5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12014548
M. Wt: 501.4 g/mol
InChI Key: FTTWFECPTHCYJC-XTQSDGFTSA-N
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Description

5-(3-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a diethylaminoethyl group, a hydroxy group, and a methoxy-methylbenzoyl group

Preparation Methods

The synthesis of 5-(3-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrrol-2-one core, followed by the introduction of the bromophenyl group, the diethylaminoethyl group, and the methoxy-methylbenzoyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the bromophenyl and methoxy-methylbenzoyl groups may contribute to its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. Compared to these compounds, 5-(3-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Similar compounds include:

  • 5-(3-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(3-CHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Properties

Molecular Formula

C25H29BrN2O4

Molecular Weight

501.4 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29BrN2O4/c1-5-27(6-2)12-13-28-22(17-8-7-9-18(26)15-17)21(24(30)25(28)31)23(29)20-11-10-19(32-4)14-16(20)3/h7-11,14-15,22,29H,5-6,12-13H2,1-4H3/b23-21+

InChI Key

FTTWFECPTHCYJC-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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